1-Tetralone
Overview
Description
1-Tetralone, also known as 3,4-dihydro-2H-naphthalen-1-one, is a bicyclic aromatic hydrocarbon and a ketone. Structurally, it can be regarded as a benzo-fused cyclohexanone. It is a colorless oil with a faint odor and is insoluble in water but soluble in organic solvents . The carbon skeleton of this compound is found in natural products such as Aristelegone A, which is used in traditional Chinese medicine .
Mechanism of Action
Target of Action
1-Tetralone is a bicyclic aromatic hydrocarbon and a ketone . It is used as a starting material for agricultural and pharmaceutical agents . The carbon skeleton of this compound is found in natural products such as Aristelegone A (4,7-dimethyl-6-methoxy-1-tetralone) from the family of Aristolochiaceae used in traditional Chinese medicine . .
Mode of Action
It is known that this compound can be reduced via a birch reduction with lithium in liquid ammonia to 1,2,3,4-tetrahydronaphthalene . This suggests that it may interact with its targets through reduction reactions.
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it is used in the synthesis of 1-naphthol by aromatization, upon contact with platinum catalysts at 200 to 450 °C . 1-Naphthol is the starting material for the insecticides carbaryl and the beta-blockers propranolol .
Pharmacokinetics
It is known that this compound is a colorless oil with a faint odor , suggesting that it may have good solubility in organic solvents .
Result of Action
It is known that this compound is used as a starting material for agricultural and pharmaceutical agents , suggesting that it may have a wide range of effects depending on the specific agent being synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves reactions that are catalyzed by specific substances such as polyphosphoric acid and methanesulfonic acid , suggesting that the presence and concentration of these substances in the environment can influence the action of this compound. Furthermore, the synthesis of this compound can be influenced by temperature, as it is used in the synthesis of 1-naphthol by aromatization, upon contact with platinum catalysts at 200 to 450 °C .
Biochemical Analysis
Biochemical Properties
1-Tetralone interacts with various biomolecules in biochemical reactions. For instance, it has been found to play a role in the production of deposits in the autoxidation of teralin/dodecane . The halogenated this compound or 6-amino-1-tetralone chalcone derivatives were synthesized and evaluated for inhibitory effects against ROS production in LPS-stimulated RAW 264.7 macrophages .
Cellular Effects
The cellular effects of this compound have been studied in the context of cancer cells. For example, 7-methoxy-1-tetralone (MT) has shown anti-proliferative and anti-migratory effects in hepatocellular carcinoma (HCC) cells . MT treatment significantly suppressed the cell proliferative and migratory potentials of HepG2 cells, and induced HepG2 cell apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves a variety of interactions at the molecular level. For instance, a proton-coupled electron transfer mediated by an organic photoredox catalyst enables a metal-free ring expansion of cyclopropanols containing a pendant styrene moiety to provide this compound and 1-benzosuberone derivatives depending on the substitution pattern of the alkene moiety .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in the context of its oxidation. The aerobic α-hydroxylation of 2-Me-1-tetralone was investigated in imidazol-based ionic liquids (ILs), where reactions in 1-alkyl-3-methylimidazolium tetrafluoroborates were found to generate considerable products .
Subcellular Localization
One study found that a nitrogen mustard-based 2-benzylidene-1-tetralone was located in lysosomes and nuclei
Preparation Methods
1-Tetralone can be synthesized through various methods:
Oxidation of 1,2,3,4-tetrahydronaphthalene: This method involves the autoxidation of 1,2,3,4-tetrahydronaphthalene with atmospheric oxygen, forming 1-hydroperoxide.
Friedel-Crafts Reactions: The starting compound 4-phenylbutanoic acid can be synthesized from 3-benzoylpropanoic acid via catalytic hydrogenation.
Continuous-flow synthesis: This method has been adopted for the synthesis of 7-methoxy-1-tetralone, an important intermediate for the opioid analgesic drug (-)-dezocine.
Chemical Reactions Analysis
1-Tetralone undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can lead to the formation of 1-naphthol, 1-tetralol, and 2- or 4-hydroxy-1-tetralone.
Reduction: Reduction of this compound to 1-tetralol can be achieved using common reducing agents such as sodium borohydride.
Substitution: Nitration of this compound introduces a nitro group, which can be further replaced by various functional groups.
Scientific Research Applications
1-Tetralone and its derivatives have significant applications in scientific research:
Comparison with Similar Compounds
1-Tetralone can be compared with other similar compounds such as 4-chromanone:
Structural Similarity: Both this compound and 4-chromanone have a bicyclic ring system, but this compound has a benzo-fused cyclohexanone structure, while 4-chromanone has a benzopyranone structure.
Biological Activity: This compound derivatives are potent inhibitors of monoamine oxidase, while 4-chromanone derivatives also exhibit similar inhibitory activity.
Similar compounds include:
- 4-Chromanone
- 1-Naphthol
- 1-Tetralol
This compound stands out due to its unique structure and diverse applications in pharmaceuticals, biological research, and industrial processes.
Properties
IUPAC Name |
3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLHPRDBBAGVEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027175 | |
Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |
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Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Amber colored liquid; [MSDSonline] | |
Record name | 1-Tetralone | |
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Boiling Point |
255-257 °C @ 760 MM HG | |
Record name | 1-TETRALONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
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Flash Point |
129 °C, 265 °F | |
Record name | 1-Tetralone | |
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Record name | 1-TETRALONE | |
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Solubility |
INSOL IN WATER | |
Record name | 1-TETRALONE | |
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Density |
1.0988 @ 16 °C/4 °C | |
Record name | 1-TETRALONE | |
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Vapor Pressure |
0.01 [mmHg], 0.02 MM HG @ 20 °C | |
Record name | 1-Tetralone | |
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Record name | 1-TETRALONE | |
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Color/Form |
LIQUID | |
CAS No. |
529-34-0, 29059-07-2 | |
Record name | 1-Tetralone | |
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Record name | 1-Tetralone | |
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Record name | 3,4-Dihydronaphthalen-1-one | |
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Record name | 1-TETRALONE | |
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Record name | 1(2H)-Naphthalenone, 3,4-dihydro- | |
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Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |
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Record name | 1,2,3,4-tetrahydronaphthalen-1-one | |
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Record name | 3,4-dihydronaphthalen-1-one | |
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Record name | 1-TETRALONE | |
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Record name | 1-TETRALONE | |
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Melting Point |
8 °C | |
Record name | 1-TETRALONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
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Retrosynthesis Analysis
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